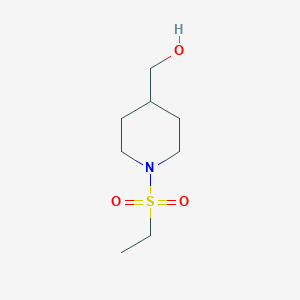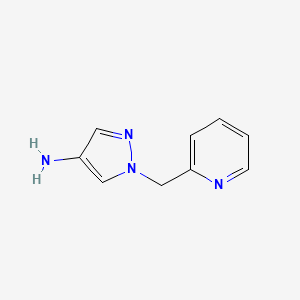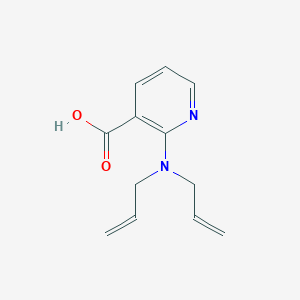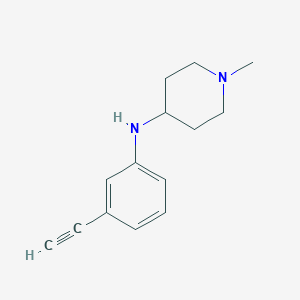
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Vue d'ensemble
Description
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group at the nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-ethynylphenyl)-1-methylpiperidin-4-amine typically begins with commercially available starting materials such as 3-ethynylaniline and 1-methylpiperidine.
Reaction Steps:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-ethynylphenyl)-1-methylpiperidin-4-amine can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
- Oxidized derivatives, reduced derivatives, and substituted products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry:
- N-(3-ethynylphenyl)-1-methylpiperidin-4-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of new synthetic methodologies.
Biology:
- In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It serves as a probe to investigate the structure-activity relationships of piperidine derivatives.
Medicine:
- This compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders. Its ability to modulate specific molecular targets makes it a candidate for drug discovery programs.
Industry:
- The compound finds applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and materials.
Mécanisme D'action
Molecular Targets and Pathways:
- The mechanism of action of N-(3-ethynylphenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. The ethynyl group and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity.
- The compound may influence signaling pathways related to neurotransmission, thereby affecting neuronal function and behavior. Detailed studies on its binding affinity and selectivity are conducted to understand its pharmacological effects.
Comparaison Avec Des Composés Similaires
N-(3-ethynylphenyl)piperidine: Similar structure but lacks the methyl group on the piperidine ring.
N-(3-ethynylphenyl)-1-ethylpiperidin-4-amine: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
N-(3-ethynylphenyl)-1-methylpiperidin-3-amine: Similar structure with the amine group positioned at the 3rd carbon of the piperidine ring.
Uniqueness:
- N-(3-ethynylphenyl)-1-methylpiperidin-4-amine is unique due to the specific positioning of the ethynyl group on the phenyl ring and the methyl group on the piperidine ring. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-12-5-4-6-14(11-12)15-13-7-9-16(2)10-8-13/h1,4-6,11,13,15H,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRTKSOCIPKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385695.png)


![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)

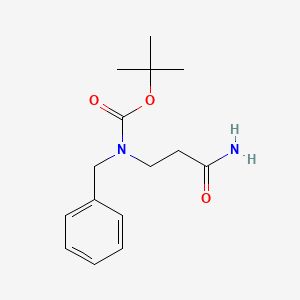
![N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1385703.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine](/img/structure/B1385704.png)
![3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine](/img/structure/B1385705.png)
![2-[(2-Furylmethyl)amino]nicotinic acid](/img/structure/B1385707.png)
